molecular formula C14H19NO2 B1588343 Methyl 3-(piperidin-1-ylmethyl)benzoate CAS No. 73278-90-7

Methyl 3-(piperidin-1-ylmethyl)benzoate

Cat. No. B1588343
CAS RN: 73278-90-7
M. Wt: 233.31 g/mol
InChI Key: RJOMIJDQGNNOCO-UHFFFAOYSA-N
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Patent
US04764612

Procedure details

A mixture of piperidine (25 ml) and 3-(bromomethyl)benzoic acid, methyl ester (20 g) in toluene (600 ml) was stirred at room temperature for 4 h. The white preciptiate was removed by filtration and the filtrate was distilled to give the title compound as a colourless oil (17.56 g) b.p. 110° (10-1 mm). TLC silica; ether; Rf 0.7.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Br[CH2:8][C:9]1[CH:10]=[C:11]([CH:16]=[CH:17][CH:18]=1)[C:12]([O:14][CH3:15])=[O:13]>C1(C)C=CC=CC=1>[N:1]1([CH2:8][C:9]2[CH:10]=[C:11]([CH:16]=[CH:17][CH:18]=2)[C:12]([O:14][CH3:15])=[O:13])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
20 g
Type
reactant
Smiles
BrCC=1C=C(C(=O)OC)C=CC1
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The white preciptiate was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1(CCCCC1)CC=1C=C(C(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 17.56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.